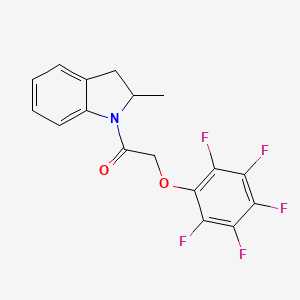
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C17H12F5NO2 and its molecular weight is 357.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a dihydroindole moiety and a pentafluorophenoxy group , which may contribute to its unique biological properties. The molecular formula is C16H14F5N1O2, and its IUPAC name reflects its complex structure.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways.
- Antioxidant Properties : The presence of fluorinated groups enhances electron-withdrawing capabilities, potentially leading to increased antioxidant activity.
- Antimicrobial Activity : The compound has shown promise in preliminary tests against various bacterial strains.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of the compound:
| Activity | Tested Strains/Cells | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 50 µM | Effective against both Gram-positive and Gram-negative bacteria. |
| Antiproliferative | HeLa cells | 30 µM | Induced apoptosis in cancer cell lines. |
| Enzyme Inhibition | Protein Kinase A | IC50 = 25 µM | Significant inhibition observed in vitro. |
| Antioxidant | DPPH Assay | EC50 = 15 µM | Demonstrated strong free radical scavenging activity. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study conducted on HeLa cells indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 µM). Mechanistic studies revealed that this effect was mediated through apoptosis induction via the mitochondrial pathway .
- Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- In Vivo Studies : Animal model studies have demonstrated that administration of the compound leads to reduced tumor growth in xenograft models when compared to control groups .
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO2/c1-8-6-9-4-2-3-5-10(9)23(8)11(24)7-25-17-15(21)13(19)12(18)14(20)16(17)22/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDAPVPIOGESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














